molecular formula C16H22O3 B14207457 Methyl 3-(2-hexanoylphenyl)propanoate CAS No. 820963-27-7

Methyl 3-(2-hexanoylphenyl)propanoate

Cat. No.: B14207457
CAS No.: 820963-27-7
M. Wt: 262.34 g/mol
InChI Key: LANBJAMUOJZKPP-UHFFFAOYSA-N
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Description

Methyl 3-(2-hexanoylphenyl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a unique structure that includes a hexanoyl group attached to a phenyl ring, which is further connected to a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hexanoylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-hexanoylphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of nickel carbonyl or palladium (0) complexes as catalysts can facilitate the reaction of ethylene with carbon monoxide and methanol to produce the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hexanoylphenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products

    Hydrolysis: 3-(2-hexanoylphen

Properties

CAS No.

820963-27-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

methyl 3-(2-hexanoylphenyl)propanoate

InChI

InChI=1S/C16H22O3/c1-3-4-5-10-15(17)14-9-7-6-8-13(14)11-12-16(18)19-2/h6-9H,3-5,10-12H2,1-2H3

InChI Key

LANBJAMUOJZKPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1CCC(=O)OC

Origin of Product

United States

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